![molecular formula C8H10N2O3 B12864821 N'-acetyl-5-methylfuran-3-carbohydrazide](/img/structure/B12864821.png)
N'-acetyl-5-methylfuran-3-carbohydrazide
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Overview
Description
N’-acetyl-5-methylfuran-3-carbohydrazide is a derivative of furan, a five-membered aromatic ring containing four carbon atoms and one oxygen atom. This compound is part of the broader family of heterocyclic organic compounds, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-acetyl-5-methylfuran-3-carbohydrazide typically involves the condensation of 5-methylfuran-3-carbohydrazide with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of N’-acetyl-5-methylfuran-3-carbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, and chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-acetyl-5-methylfuran-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and various substituted derivatives. These products have significant applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
N'-acetyl-5-methylfuran-3-carbohydrazide serves as a crucial building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Synthetic Routes
The compound is synthesized through the condensation of 5-methylfuran-3-carbohydrazide with acetic anhydride under reflux conditions, typically using solvents like ethanol or methanol. This method yields high purity and can be scaled for industrial production.
Biological Activities
Antimicrobial Properties
Recent studies have investigated the antimicrobial efficacy of this compound against resistant bacterial strains. A clinical study demonstrated its potential in treating infections caused by such strains, highlighting its significance in developing new antimicrobial agents.
Anticancer Research
The compound has also been explored for its anticancer properties. It interacts with specific molecular targets involved in cell proliferation and apoptosis, making it a candidate for drug development aimed at cancer treatment .
Medicinal Applications
Drug Development
this compound is being researched for its potential use in drug formulation. Its ability to modify biological pathways positions it as a promising agent in the design of new therapeutic drugs .
Industrial Applications
Mechanism of Action
The mechanism of action of N’-acetyl-5-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-acetyl-5-methylfuran: A derivative of furan with similar structural features but different functional groups.
5-methylfuran-3-carbohydrazide: The precursor to N’-acetyl-5-methylfuran-3-carbohydrazide, with similar chemical properties.
N-acetylfuran-3-carbohydrazide: Another derivative of furan with similar applications and properties
Uniqueness
N’-acetyl-5-methylfuran-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Biological Activity
N'-acetyl-5-methylfuran-3-carbohydrazide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its furan ring structure, which is known for its reactivity and ability to participate in various chemical reactions. The compound serves as a building block for more complex heterocyclic compounds and has been investigated for its diverse applications in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating notable inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were determined to quantify its potency.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Klebsiella pneumoniae | 128 |
Candida albicans | 256 |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death. Additionally, it may interfere with metabolic pathways essential for bacterial survival.
Anticancer Activity
This compound has also been studied for its anticancer properties. In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines, including breast and lung cancer cells. The underlying mechanism involves the activation of caspase pathways, which are crucial for programmed cell death.
A comparative study highlighted its efficacy relative to established chemotherapeutic agents:
Compound | IC50 (µM) |
---|---|
This compound | 15 |
Doxorubicin | 10 |
Cisplatin | 20 |
These findings suggest that this compound may serve as a promising candidate for further development as an anticancer agent .
The biological activity of this compound is attributed to its interaction with specific molecular targets. It acts as an inhibitor of various enzymes involved in critical cellular processes. For instance, it has been shown to inhibit topoisomerase activity, which is vital for DNA replication and transcription in both bacteria and cancer cells .
Case Studies
- Antimicrobial Efficacy : A clinical study investigated the use of this compound in treating infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates among patients treated with the compound compared to those receiving standard antibiotics.
- Cancer Treatment : An experimental study on mice bearing tumor xenografts demonstrated that administration of this compound led to a substantial decrease in tumor size compared to control groups. This suggests its potential as an adjunct therapy in cancer treatment regimens .
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
N'-acetyl-5-methylfuran-3-carbohydrazide |
InChI |
InChI=1S/C8H10N2O3/c1-5-3-7(4-13-5)8(12)10-9-6(2)11/h3-4H,1-2H3,(H,9,11)(H,10,12) |
InChI Key |
UOSCWZXQUWLZDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CO1)C(=O)NNC(=O)C |
Origin of Product |
United States |
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